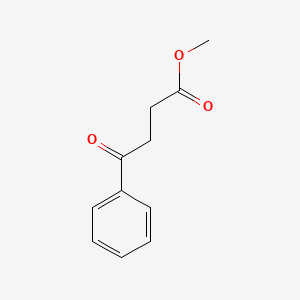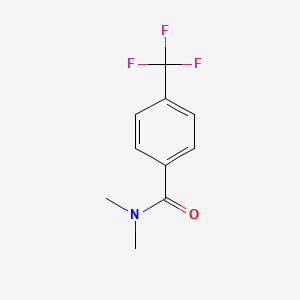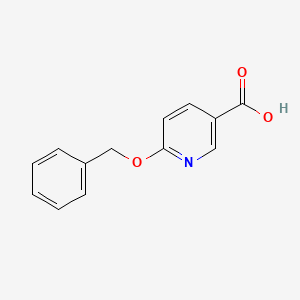
6-(苄氧基)烟酸
描述
Synthesis Analysis
The synthesis of previously unknown nitriles, esters, and an amide of 6-alkoxy-2-alkylsulfanyl-4-methyl (4,4-dimethyl)nicotinic acid has been developed . The structure of a number of the obtained derivatives was proved by X-ray structural analysis .Molecular Structure Analysis
The molecular formula of 6-(Benzyloxy)nicotinic acid is C13H11NO3 . The molecular weight is 229.23 .Chemical Reactions Analysis
The synthesis of previously unknown nitriles, esters, and an amide of 6-alkoxy-2-alkylsulfanyl-4-methyl(4,4-dimethyl)nicotinic acid has been developed . The structure of a number of the obtained derivatives was proved by X-ray structural analysis .Physical And Chemical Properties Analysis
The molecular formula of 6-(Benzyloxy)nicotinic acid is C13H11NO3 . The molecular weight is 229.23 .科学研究应用
Nicotinic Acid and Its Derivatives
- Scientific Field : Pharmaceutical Chemistry
- Summary of Application : Nicotinic acid, also known as niacin or vitamin B3, is involved in many vital processes within the bodies of living organisms. Its deficiency can lead to diseases like pellagra . Nicotinic acid has been used for many years to reduce high levels of fats in the blood . However, its use has been limited due to undesirable side effects . On the other hand, nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases . Some derivatives have proven effective against Alzheimer’s disease .
- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific derivative and the disease it is being used to treat. For example, 2-substituted aryl derived from nicotinic acid were synthesized and proved its anti-inflammatory and analgesic efficacy .
- Results/Outcomes : The results or outcomes also depend on the specific derivative and the disease it is being used to treat. For example, 2-Bromo aryl substituents, a derivative of nicotinic acid, showed excellent results in terms of its anti-inflammatory and analgesic efficacy .
Industrial Applications of Nicotinic Acid
- Scientific Field : Industrial Chemistry
- Summary of Application : Nicotinic acid is used in various industrial applications. In 2014, 15% of the world’s production of nicotinic acid was intended for industrial applications . It is produced synthetically from 3-methylpyridine or 5-ethyl-2-methylpyridine .
- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific industrial application. For example, nicotinic acid can be made from tryptophan by plants and animals but is usually not completely bioavailable .
- Results/Outcomes : The results or outcomes also depend on the specific industrial application. For example, a new technology for the industrial production of nicotinic acid is undoubtedly necessary to meet the needs of green chemistry and not burden the environment .
Pharmaceutical Applications of Nicotinic Acid Derivatives
- Scientific Field : Pharmaceutical Chemistry
- Summary of Application : A number of 2-substituted aryl derived from nicotinic acid were synthesized . These derivatives have shown anti-inflammatory and analgesic efficacy .
- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific derivative and the disease it is being used to treat. For example, 2-Bromo aryl substituents, a derivative of nicotinic acid, were synthesized .
- Results/Outcomes : The results or outcomes also depend on the specific derivative and the disease it is being used to treat. For example, 2-Bromo aryl substituents, a derivative of nicotinic acid, showed excellent results in terms of its anti-inflammatory and analgesic efficacy .
Ecological Methods to Produce Nicotinic Acid
- Scientific Field : Green Chemistry
- Summary of Application : A new technology for the industrial production of nicotinic acid is necessary to meet the needs of green chemistry and not burden the environment . This involves ecological methods to produce nicotinic acid from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine .
- Methods of Application/Experimental Procedures : Industrially, nicotinic acid is produced mainly by oxidation of 5-ethyl-2-methylpyridine with nitric acid . One of the by-products of the process is nitrous oxide, a gas that is difficult to recycle and manage, with a greenhouse effect 300 times stronger than CO2 .
- Results/Outcomes : The world produced 34,000 t of nicotinic acid (NA) in 2014, 63% of which was intended as a feed additive, 22% as a food additive and for pharmaceutical use, and 15% for industrial applications . The global market size for NA was valued at USD 614 million in 2019 .
Anti-Inflammatory and Analgesic Efficacy of Nicotinic Acid Derivatives
- Scientific Field : Pharmaceutical Chemistry
- Summary of Application : A number of 2-substituted aryl derived from nicotinic acid were synthesized . These derivatives have shown anti-inflammatory and analgesic efficacy .
- Methods of Application/Experimental Procedures : 2–Bromo aryl substituents, a derivative of nicotinic acid, were synthesized .
- Results/Outcomes : 2–Bromo aryl substituents, a derivative of nicotinic acid, proved its anti-inflammatory and analgesic efficacy which gave excellent results, enabling its use within this class of drugs .
安全和危害
未来方向
6-(Benzyloxy)nicotinic acid is an important intermediate compound in the synthesis of pharmaceuticals and agrochemicals. It’s likely that future research will continue to explore its potential applications in these areas. For example, a recent study expanded the myxochelin natural product family by nicotinic acid-containing congeners .
属性
IUPAC Name |
6-phenylmethoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(16)11-6-7-12(14-8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIVKNLUMBURSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20916578 | |
| Record name | 6-(Benzyloxy)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20916578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Benzyloxy)nicotinic acid | |
CAS RN |
94084-76-1 | |
| Record name | 94084-76-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(Benzyloxy)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20916578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

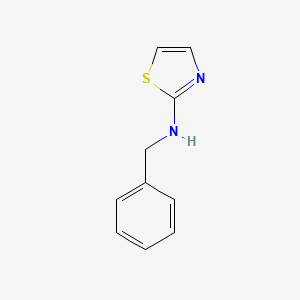
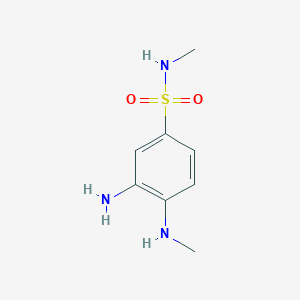

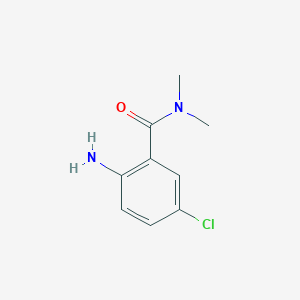
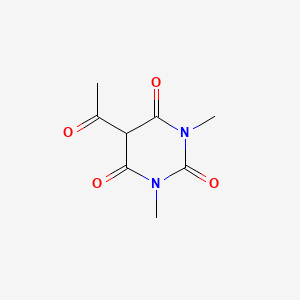
![8-Thiabicyclo[3.2.1]octan-3-one](/img/structure/B1267008.png)
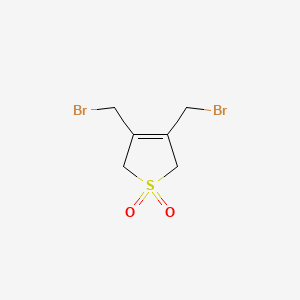
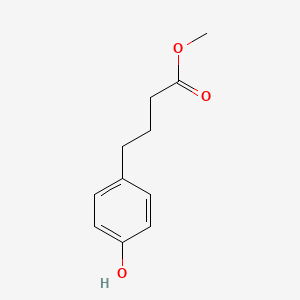
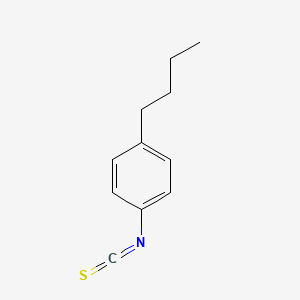
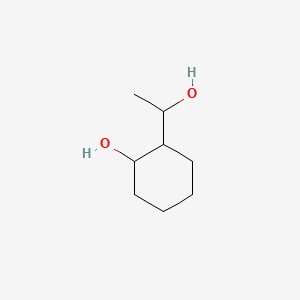
![2-Bromothieno[2,3-b]thiophene](/img/structure/B1267017.png)
![2,5-Dibromothieno[2,3-b]thiophene](/img/structure/B1267018.png)
